2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
Description
This compound is a pyridazinone derivative featuring a 2-chlorophenyl substituent at the 3-position of the pyridazinone ring and an N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide side chain. The pyridazinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in modulating enzymatic targets such as phosphodiesterases (PDEs) and kinases. The 2-chlorophenyl group introduces steric and electronic effects, while the sulfone-containing tetrahydrothiophene moiety enhances solubility and metabolic stability .
Properties
Molecular Formula |
C17H18ClN3O4S |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H18ClN3O4S/c1-20(12-8-9-26(24,25)11-12)17(23)10-21-16(22)7-6-15(19-21)13-4-2-3-5-14(13)18/h2-7,12H,8-11H2,1H3 |
InChI Key |
RBJKSTXDTCWJPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide typically involves multi-step organic reactions The starting materials often include 2-chlorobenzoyl chloride and 3-amino-6-oxopyridazine The reaction proceeds through acylation, cyclization, and subsequent functional group modifications
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Pyridazinone Ring
- 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (): This analog replaces the 2-chlorophenyl group with a 2-methoxyphenyl substituent. The methoxy group is electron-donating, contrasting with the electron-withdrawing chlorine in the target compound.
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide (): Here, the 2-chlorophenyl group is replaced with 3-methoxyphenyl. However, the electron-donating nature of methoxy may decrease binding to hydrophobic pockets in enzymes compared to the chloro group .
Modifications in the Acetamide Side Chain
- 2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide ():
This analog substitutes the sulfone-containing tetrahydrothiophene with a pyridinyl-thiazole group. The thiazole ring introduces aromaticity and hydrogen-bonding capacity, whereas the sulfone group in the target compound offers higher polarity and oxidative stability. The sulfone’s electron-withdrawing nature may also reduce metabolic degradation compared to thiazole derivatives .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Target Compound and Analogs
*LogP values estimated via computational models.
NMR Spectral Comparisons
highlights that substituent changes in pyridazinone derivatives significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the 2-chlorophenyl group would deshield nearby protons (e.g., pyridazinone ring protons) compared to methoxy-substituted analogs, as observed in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
